molecular formula C36H22N6S3 B12426008 Tbtdc

Tbtdc

Cat. No.: B12426008
M. Wt: 634.8 g/mol
InChI Key: KJLSQPPZBSVZJS-WVKHYPTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBTDC involves the reaction of 4-bromobenzonitrile with cyanuric chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TBTDC undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TBTDC has a wide range of scientific research applications, including:

Mechanism of Action

TBTDC exerts its effects through its ability to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can induce cell damage and apoptosis, making this compound effective in photodynamic therapy. The molecular targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Uniqueness

TBTDC is unique due to its high efficiency as a photosensitizer and its aggregation-induced emission properties. These characteristics make it particularly suitable for applications in bioimaging and photodynamic therapy, where high sensitivity and specificity are required .

Biological Activity

TBTDC (Tetrabutylthiuram disulfide) has garnered significant attention in recent years for its biological activity, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article explores the compound's mechanisms of action, its effectiveness in various biological contexts, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a thiuram compound that exhibits notable photosensitizing properties. It generates reactive oxygen species (ROS) upon light activation, which are crucial for inducing cell death in targeted cells, particularly tumor cells. This ability to selectively damage malignant cells while sparing healthy tissue positions this compound as a promising candidate for cancer therapies and treatments for skin conditions such as psoriasis.

1. Photodynamic Therapy (PDT)

PDT using this compound involves the generation of singlet oxygen and other ROS when exposed to light. These ROS can induce apoptosis (programmed cell death) in cancer cells, making this compound a valuable tool in oncology. Studies have demonstrated that this compound nanoparticles (NPs) enhance cellular uptake and exhibit potent anticancer effects across various cancer cell lines, including HeLa, HepG2, MCF-7, and MCF-10 cells .

2. Anti-inflammatory Effects

In addition to its cytotoxic effects on cancer cells, this compound has shown promising results in reducing inflammation. Research indicates that this compound NP-PDT significantly decreases the mRNA levels of pro-inflammatory cytokines such as IL-23, IL-1β, TNF-α, and IFN-γ in models of psoriasis . This dual action—targeting both cancerous cells and inflammatory pathways—highlights this compound's versatility.

Case Study 1: Efficacy in Psoriasis Treatment

A study investigated the effects of this compound NP-PDT on IMQ-induced psoriasis in mice. The results indicated a marked reduction in inflammatory responses and keratinocyte apoptosis was induced through specific pathways involving caspase-3 and Bcl-2 proteins . The study also noted that this compound NPs did not exhibit significant cytotoxicity even at high concentrations (up to 200 μg/ml), indicating good biocompatibility .

Parameter Before Treatment After Treatment
IL-23 mRNA LevelHighSignificantly Reduced
Caspase-3 ExpressionLowIncreased
Bcl-2 ExpressionHighDecreased

Case Study 2: Anticancer Properties

In another study focusing on various cancer cell lines, this compound was shown to effectively induce apoptosis through ROS generation. The study highlighted that cellular uptake of this compound NPs was more efficient than that of its molecular counterparts, leading to enhanced therapeutic outcomes .

Properties

Molecular Formula

C36H22N6S3

Molecular Weight

634.8 g/mol

IUPAC Name

3-methyl-5-[(E)-[5-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]methylideneamino]thiophene-2,4-dicarbonitrile

InChI

InChI=1S/C36H22N6S3/c1-23-31(20-37)36(44-33(23)21-38)39-22-28-16-19-32(43-28)30-18-17-29(34-35(30)41-45-40-34)24-12-14-27(15-13-24)42(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,22H,1H3/b39-22+

InChI Key

KJLSQPPZBSVZJS-WVKHYPTHSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N

Origin of Product

United States

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